molecular formula C14H24Cl2N2O3 B12411836 Trimetazidine-d8 Dihydrochloride

Trimetazidine-d8 Dihydrochloride

Cat. No.: B12411836
M. Wt: 347.3 g/mol
InChI Key: VYFLPFGUVGMBEP-IKGFOUCPSA-N
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Description

Trimetazidine-d8 Dihydrochloride is a deuterium-labeled derivative of Trimetazidine Dihydrochloride. Trimetazidine is a piperazine derivative primarily used for the symptomatic treatment of stable angina pectoris. It functions by improving myocardial glucose utilization through inhibition of fatty acid metabolism, thereby enhancing cardiac efficiency and reducing ischemic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Trimetazidine molecule. This is typically achieved through a series of deuterium exchange reactions under controlled conditions. The process begins with the preparation of the deuterated precursor, followed by its reaction with piperazine and subsequent purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions, often utilizing deuterated solvents and catalysts to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include substituted derivatives and various oxidation or reduction products, depending on the specific reaction conditions .

Comparison with Similar Compounds

    Ranolazine: Another antianginal agent that inhibits fatty acid oxidation but through different molecular targets.

    Perhexiline: Similar in its metabolic modulation but with distinct pharmacokinetic properties.

Uniqueness: Trimetazidine-d8 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. Its specific inhibition of long-chain 3-ketoacyl coenzyme A thiolase distinguishes it from other metabolic modulators .

Properties

Molecular Formula

C14H24Cl2N2O3

Molecular Weight

347.3 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C14H22N2O3.2ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;;/h4-5,15H,6-10H2,1-3H3;2*1H/i6D2,7D2,8D2,9D2;;

InChI Key

VYFLPFGUVGMBEP-IKGFOUCPSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl

Origin of Product

United States

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